molecular formula C9H11FN2O B1320897 2-amino-N-ethyl-5-fluorobenzamide CAS No. 1094252-27-3

2-amino-N-ethyl-5-fluorobenzamide

Cat. No. B1320897
M. Wt: 182.19 g/mol
InChI Key: JYJCYDMCSVQIEW-UHFFFAOYSA-N
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Description

The compound "2-amino-N-ethyl-5-fluorobenzamide" is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed. For instance, the synthesis of similar benzamide derivatives with potential applications in fluorescent materials and anticancer activity is described . These compounds are characterized by the presence of an amine group attached to the benzamide structure, which is a common feature in the compound of interest.

Synthesis Analysis

The synthesis of related benzamide compounds involves multistep reactions, including condensation, cyclization, and dehydrating aromatization processes . For example, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides involves a formal [4+2] cycloaddition reaction in the presence of CuI and LiOH . Another synthesis route for a benzamide derivative includes the condensation of 3-methoxybenzoic acid with a chlorothienopyrimidinyl ethane-1,2-diamine intermediate . These methods could provide insights into potential synthetic routes for "2-amino-N-ethyl-5-fluorobenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography . For instance, the crystal structure of a methoxybenzamide compound was determined, revealing its tetragonal system and space group . DFT calculations are also employed to compare optimized geometric bond lengths and angles with experimental values . These techniques could be applied to analyze the molecular structure of "2-amino-N-ethyl-5-fluorobenzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloaddition and reductive chemistry . The reductive chemistry of a dinitrobenzamide compound, for example, involves enzymatic reduction and electron addition, leading to the formation of amino derivatives with increased cytotoxicity . These reactions highlight the reactivity of the benzamide moiety and its potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as hydrogen bonding, molar refraction, and polarizability, are studied using spectroscopic methods and theoretical calculations . Hydrogen bonds in N-unsubstituted 2-aminobenzamides are characterized by spectroscopy and XRD, revealing strong intermolecular interactions . The polarizability of a related antiemetic drug is analyzed in different solutions, showing concentration-dependent effects . These properties are crucial for understanding the behavior of "2-amino-N-ethyl-5-fluorobenzamide" in various environments.

Scientific Research Applications

Luminescent Micelles for Sensing Applications

Luminescent micelles, incorporating various luminescent tags, are studied for their potential as efficient probes in sensing toxic materials, bioimaging, and drug delivery. These micelles show promise in detecting nitroaromatic and nitramine explosives, indicating their potential in forensic applications and the design of smart nanomaterials (Paria et al., 2022).

Cancer Chemotherapy

Research on fluorinated pyrimidines like 5-fluorouracil (5-FU) has demonstrated their clinical utility in palliating advanced cancers. Studies focus on the biochemical and pharmacological aspects of these drugs, emphasizing their distribution, metabolic fate, and therapeutic trials in cancer patients (Heidelberger & Ansfield, 1963).

Antimycotic Treatments

Flucytosine, a synthetic compound converted into the antimycotic agent 5-fluorouracil (5-FU) within fungal cells, demonstrates the role of fluorinated compounds in treating systemic mycoses. This research underlines the importance of monitoring and managing severe side effects like hepatotoxicity and bone-marrow depression (Vermes et al., 2000).

Safety And Hazards

“2-amino-N-ethyl-5-fluorobenzamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-amino-N-ethyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJCYDMCSVQIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-ethyl-5-fluorobenzamide

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